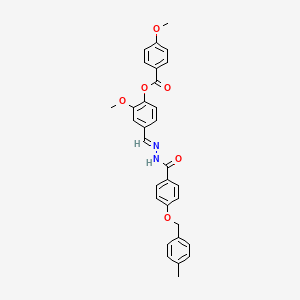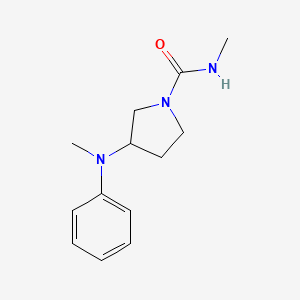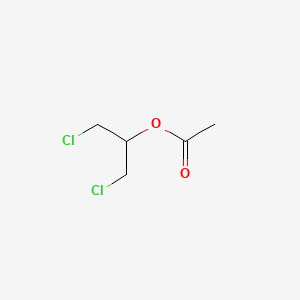![molecular formula C8H4BrNOS3 B12007564 (5Z)-5-[(5-bromo-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007564.png)
(5Z)-5-[(5-bromo-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5Z)-5-[(5-bromo-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one” is a heterocyclic compound with a fascinating structure. Let’s break it down:
- The thiazolidinone core consists of a five-membered ring containing sulfur and nitrogen atoms.
- The thienyl group (a five-membered ring containing sulfur and carbon atoms) is attached to one end of the thiazolidinone ring.
- The methylene group bridges the thienyl ring and the thiazolidinone ring.
- The 5Z configuration indicates the geometry of the double bond in the thienyl-methylene linkage.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of a thiazolidinone precursor with a bromothiophene derivative. The key step is the formation of the thienyl-methylene linkage.
Reaction Conditions: The reaction typically occurs under mild conditions, using appropriate solvents and catalysts. For example:
Thiazolidinone Synthesis: The thiazolidinone ring can be synthesized from a thiol and an α,β-unsaturated carbonyl compound.
Bromothiophene Addition: The bromothiophene reacts with the thiazolidinone intermediate, forming the desired compound.
Industrial Production: While academic research often focuses on small-scale synthesis, industrial production methods may involve more efficient processes, such as continuous flow reactions or optimized catalysts.
Analyse Chemischer Reaktionen
Reactivity: “(5Z)-5-[(5-bromo-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one” undergoes various reactions:
Oxidation: The thiazolidinone sulfur can be oxidized to a sulfoxide or sulfone.
Reduction: Reduction of the thiazolidinone carbonyl group yields the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines, thiols, or organometallic reagents.
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation yields the sulfoxide or sulfone derivatives.
- Reduction produces the corresponding alcohol.
- Substitution leads to various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Blocks: Researchers use this compound as a building block for more complex molecules due to its versatile reactivity.
Catalysis: It may serve as a ligand in catalytic reactions.
Antimicrobial Properties: Some thiazolidinone derivatives exhibit antimicrobial activity.
Anticancer Potential: Thiazolidinones have been explored as potential anticancer agents.
Pharmaceuticals: Thiazolidinone-based drugs are under investigation.
Agrochemicals: Some derivatives may find applications in crop protection.
Wirkmechanismus
The exact mechanism of action depends on the specific application. For antimicrobial or anticancer effects, it likely involves interactions with cellular targets, such as enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
While there are other thiazolidinones, the unique combination of the thienyl group and the 5Z geometry sets “(5Z)-5-[(5-bromo-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one” apart.
Similar compounds include:
- Thiazolidinones with different substituents.
- Thienyl-containing compounds without the thiazolidinone core.
Eigenschaften
Molekularformel |
C8H4BrNOS3 |
|---|---|
Molekulargewicht |
306.2 g/mol |
IUPAC-Name |
(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C8H4BrNOS3/c9-6-2-1-4(13-6)3-5-7(11)10-8(12)14-5/h1-3H,(H,10,11,12)/b5-3- |
InChI-Schlüssel |
FXJZQFCLIBCBAT-HYXAFXHYSA-N |
Isomerische SMILES |
C1=C(SC(=C1)Br)/C=C\2/C(=O)NC(=S)S2 |
Kanonische SMILES |
C1=C(SC(=C1)Br)C=C2C(=O)NC(=S)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12007490.png)
![N'-[(1Z)-1-(4-methylphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12007496.png)

![5-(2-fluorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12007513.png)


![1,3,5-Tris[2-(ethenyloxy)ethyl]-1,3,5-triazinane](/img/structure/B12007528.png)

![Ethyl 7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12007555.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B12007560.png)

![1-(Benzylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12007573.png)
